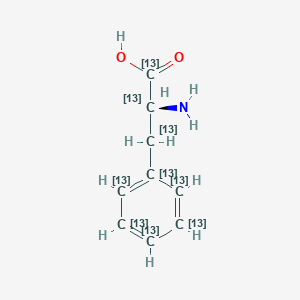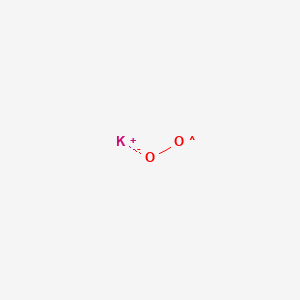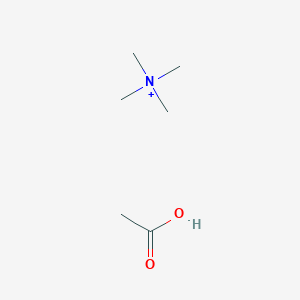
Erbium acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Er·xH₂O. It is the acetate salt of erbium, a rare earth element. This compound is typically found as a light red solid and is soluble in water . This compound is used in various scientific and industrial applications, particularly in the synthesis of optical materials .
Vorbereitungsmethoden
Erbium acetate hydrate can be synthesized through several methods. One common synthetic route involves the reaction of erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form . The general reaction is as follows:
[ \text{Er}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 (\text{CH}_3\text{COO})_3\text{Er} + 3 \text{H}_2\text{O} ]
Industrial production methods often involve similar reactions but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Chemischer Reaktionen
Erbium acetate hydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. When heated, it decomposes to form various intermediate compounds before ultimately yielding erbium oxide (Er₂O₃) . The decomposition process can be summarized as follows:
Thermal Decomposition:
Wissenschaftliche Forschungsanwendungen
Erbium acetate hydrate has a wide range of applications in scientific research. Some of its notable uses include:
Optical Materials: It is used in the synthesis of optical materials, such as erbium-doped fibers and lasers, due to its unique luminescent properties.
Biomedical Research: This compound is used in biomedical research for imaging and diagnostic purposes, particularly in the development of contrast agents for magnetic resonance imaging (MRI).
Material Science: It is employed in the fabrication of advanced materials, such as ceramics and thin films, through sol-gel processes.
Wirkmechanismus
The mechanism of action of erbium acetate hydrate primarily involves its ability to interact with light and other electromagnetic radiation. When erbium ions are incorporated into a host material, they can absorb and emit light at specific wavelengths, making them useful in optical applications . The molecular targets and pathways involved in these processes are related to the electronic transitions of the erbium ions, which can be excited by external energy sources .
Vergleich Mit ähnlichen Verbindungen
Erbium acetate hydrate can be compared with other similar compounds, such as holmium acetate and thulium acetate. These compounds share similar chemical properties and applications but differ in their specific luminescent and catalytic behaviors . For example:
Eigenschaften
Molekularformel |
C6H20ErO10 |
|---|---|
Molekulargewicht |
419.48 g/mol |
IUPAC-Name |
acetic acid;erbium;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |
InChI-Schlüssel |
SJIMNYNTHDVHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
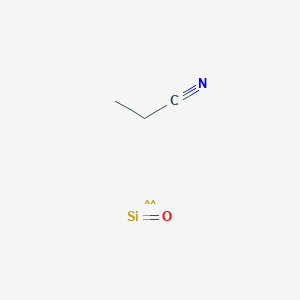
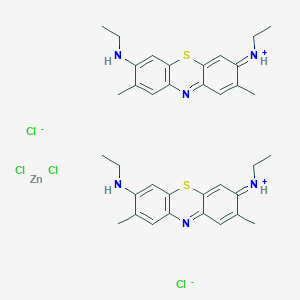
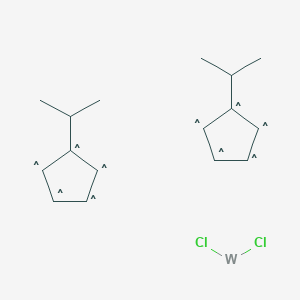
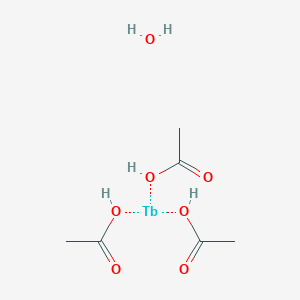
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
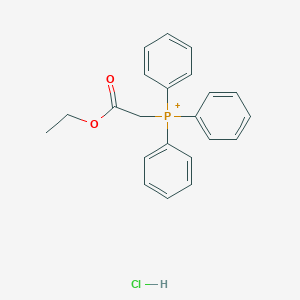


![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
